Cas no 393837-49-5 (N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide)

N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide
- VU0488706-1
- N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylpropanamide
- F0700-0128
- AKOS024598011
- AB00672276-01
- N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide
- 393837-49-5
- Benzenepropanamide, N-[3-(2-benzothiazolyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-
-
- インチ: 1S/C24H22N2OS2/c27-21(15-14-16-8-2-1-3-9-16)26-24-22(17-10-4-6-12-19(17)28-24)23-25-18-11-5-7-13-20(18)29-23/h1-3,5,7-9,11,13H,4,6,10,12,14-15H2,(H,26,27)
- InChIKey: IBAVDOBMXFOIHT-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(NC2SC3CCCCC=3C=2C2=NC3=CC=CC=C3S2)=O)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 418.11735568g/mol
- どういたいしつりょう: 418.11735568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- 密度みつど: 1.315±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 13.81±0.20(Predicted)
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0700-0128-4mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-10mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-2μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-20μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-30mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-75mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-2mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-50mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-5mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0700-0128-15mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
393837-49-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamideに関する追加情報
Research Brief on N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide (CAS: 393837-49-5)
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide (CAS: 393837-49-5) is a synthetic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole and benzothiophene moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its pharmacological properties, synthetic pathways, and potential clinical applications, making it a subject of intense research interest.
The compound's structural complexity and functional diversity have made it a valuable candidate for drug discovery efforts. Researchers have explored its interactions with biological targets such as kinases, GPCRs, and other signaling proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide exhibits potent inhibitory activity against a specific kinase implicated in inflammatory diseases, with an IC50 value in the nanomolar range. This finding underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's role in modulating oxidative stress pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This dual functionality—kinase inhibition and ROS scavenging—positions the compound as a multifunctional agent with potential applications in neurodegenerative diseases and cancer.
The synthetic accessibility of N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide has also been a focal point of recent research. A team at the University of Cambridge developed an optimized synthetic route in 2023, achieving a 45% overall yield with high purity. This advancement is critical for scaling up production for preclinical and clinical studies. Furthermore, computational modeling studies have provided insights into the compound's binding modes and structure-activity relationships, facilitating the design of derivatives with enhanced potency and selectivity.
Despite these promising developments, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is exploring formulation strategies, including nanoparticle-based delivery systems, to overcome these hurdles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.
In conclusion, N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3-phenylpropanamide (CAS: 393837-49-5) represents a compelling case study in modern drug discovery. Its multifaceted pharmacological profile, combined with advances in synthetic chemistry and computational design, positions it as a promising candidate for addressing unmet medical needs. Future research will likely focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications, paving the way for potential clinical trials in the coming years.
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